molecular formula C9H5BrFNO B3268188 4-bromo-6-fluoro-1H-indole-2-carbaldehyde CAS No. 476619-67-7

4-bromo-6-fluoro-1H-indole-2-carbaldehyde

Cat. No.: B3268188
CAS No.: 476619-67-7
M. Wt: 242.04 g/mol
InChI Key: ZZXYTXVCVIHPER-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1H-indole-2-carbaldehyde is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of bromine and fluorine atoms on the indole ring, is of particular interest in synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-fluoro-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-6-fluoroaniline, followed by reduction to form the corresponding amine. This intermediate is then subjected to formylation to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-6-fluoro-1H-indole-2-carbaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-1H-indole-2-carbaldehyde
  • 6-Fluoro-1H-indole-2-carbaldehyde
  • 4-Chloro-6-fluoro-1H-indole-2-carbaldehyde

Comparison: 4-Bromo-6-fluoro-1H-indole-2-carbaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-bromo-6-fluoro-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-8-1-5(11)2-9-7(8)3-6(4-13)12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXYTXVCVIHPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-bromo-6-fluoro-1H-indol-2-yl)methanol (2.6 g, 11 mmol) in CH2Cl2 (100 mL) at r.t. was added Dess-Martin periodinane (6.4 g, 15 mmol). The mixture was stirred for 30 minutes at r.t. and saturated aqueous NaHCO3 was added. The mixture was filtered through a celite pad and the filtrate was extracted with CH2Cl2. The combined organic layers were dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography eluted with 30% EtOAc to give 2 g of the title compound.
Name
(4-bromo-6-fluoro-1H-indol-2-yl)methanol
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-6-fluoro-1H-indole-2-carbaldehyde
Reactant of Route 2
4-bromo-6-fluoro-1H-indole-2-carbaldehyde
Reactant of Route 3
4-bromo-6-fluoro-1H-indole-2-carbaldehyde
Reactant of Route 4
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4-bromo-6-fluoro-1H-indole-2-carbaldehyde
Reactant of Route 5
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4-bromo-6-fluoro-1H-indole-2-carbaldehyde
Reactant of Route 6
4-bromo-6-fluoro-1H-indole-2-carbaldehyde

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